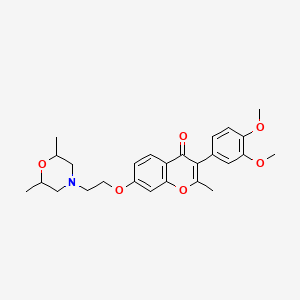

3-(3,4-dimethoxyphenyl)-7-(2-(2,6-dimethylmorpholino)ethoxy)-2-methyl-4H-chromen-4-one

Description

This compound features a chromen-4-one core substituted at three critical positions:

- 7-position: A 2-(2,6-dimethylmorpholino)ethoxy chain, contributing to solubility and conformational flexibility due to the morpholine ring’s polarity.

- 2-position: A methyl group, which may reduce metabolic degradation via steric hindrance.

The molecular formula is C₃₁H₃₅NO₇ (exact mass: 545.24 g/mol), distinguishing it from simpler flavonoids and heterocyclic derivatives.

Properties

IUPAC Name |

3-(3,4-dimethoxyphenyl)-7-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-methylchromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31NO6/c1-16-14-27(15-17(2)32-16)10-11-31-20-7-8-21-23(13-20)33-18(3)25(26(21)28)19-6-9-22(29-4)24(12-19)30-5/h6-9,12-13,16-17H,10-11,14-15H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGQKZHBKASZTJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)CCOC2=CC3=C(C=C2)C(=O)C(=C(O3)C)C4=CC(=C(C=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(3,4-dimethoxyphenyl)-7-(2-(2,6-dimethylmorpholino)ethoxy)-2-methyl-4H-chromen-4-one is a derivative of the chromone family, which has garnered attention for its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C₁₉H₂₃N₃O₅

- Molecular Weight : 373.40 g/mol

This compound features a chromone backbone with specific substituents that enhance its biological activity.

Recent studies have demonstrated that chromone derivatives exhibit various pharmacological effects through several mechanisms:

- Anti-inflammatory Activity : The compound has been shown to inhibit the production of pro-inflammatory cytokines and nitric oxide (NO) in macrophage cell lines (e.g., RAW264.7). This suggests a potential role in modulating inflammatory responses by targeting pathways such as TLR4/MAPK .

- Antioxidant Properties : Chromones often exhibit antioxidant activity, which can protect cells from oxidative stress. This property is crucial in preventing cellular damage associated with chronic diseases.

- Anticancer Effects : Some studies indicate that chromone derivatives can induce apoptosis in cancer cells through the modulation of apoptotic pathways, potentially making them candidates for cancer therapy.

In Vitro Studies

In vitro assessments have highlighted the following activities:

- Inhibition of NO Production : The compound significantly reduced LPS-induced NO production in RAW264.7 cells, showcasing its potential as an anti-inflammatory agent. The effective concentration was determined to be around 20 μM .

- Cytotoxicity Assessment : Cytotoxicity was evaluated using the MTT assay across various concentrations. Results indicated that the compound exhibited low toxicity at concentrations up to 40 μM, maintaining cell viability above 90% .

In Vivo Studies

In vivo studies using animal models have further validated the anti-inflammatory effects observed in vitro:

- Mouse Model of Inflammation : In a model induced by LPS, treatment with the compound resulted in significant reductions in inflammatory markers such as IL-6 and TNF-α. The findings support its therapeutic potential against inflammatory diseases .

Case Studies and Research Findings

Comparison with Similar Compounds

Core Structure and Substituent Analysis

The table below highlights key structural and functional differences between the target compound and analogs:

Functional and Pharmacological Insights

- Chromen-4-one vs. Chromen-2-one : The 4-one core (target compound) offers greater planarity than 2-one derivatives, improving π-orbital overlap for target binding .

- Morpholinoethoxy vs. Prenyl/Piperidinyl Groups: The morpholinoethoxy chain in the target compound provides superior water solubility compared to hydrophobic prenyl groups (neobavaisoflavone) and rigid piperidinyl substituents (pyridopyrimidinones) .

- 3,4-Dimethoxyphenyl Ubiquity: This moiety is conserved in Vernakalant and the target compound, suggesting shared metabolic pathways (e.g., O-demethylation) but divergent therapeutic targets (antiarrhythmic vs.

- Methyl Group at Position 2 : Unlike hydroxylated analogs (e.g., ), the methyl group in the target compound likely reduces oxidative metabolism, extending half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.